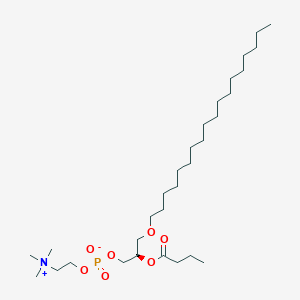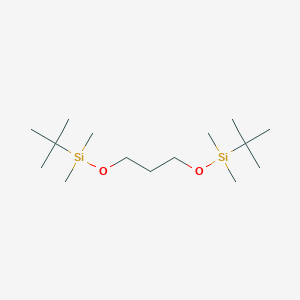
2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane
Descripción general
Descripción
“2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane” is a chemical compound with the molecular formula C22H42O3Si2 . It has an average mass of 410.738 Da and a monoisotopic mass of 410.267242 Da . The compound is also known by its IUPAC name, which is "2,2,3,3,9,9,10,10-Octamethyl-6-(3-methylphenoxy)-4,8-dioxa-3,9-disilaundecane" .
Physical And Chemical Properties Analysis
The compound has a density of 0.9±0.1 g/cm3 . It has a boiling point of 421.4±45.0 °C at 760 mmHg . The compound has a molar refractivity of 123.4±0.3 cm3 . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 10 freely rotating bonds .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane, focusing on six unique applications:
Silicone-Based Surfactants
2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane is used in the formulation of silicone-based surfactants. These surfactants are crucial in various industries, including cosmetics, pharmaceuticals, and agriculture, due to their ability to reduce surface tension and improve the spreadability of products .
Hydrophobic Coatings
This compound is employed in the development of hydrophobic coatings. These coatings are applied to surfaces to make them water-repellent, which is beneficial in protecting materials from water damage and corrosion. Applications include automotive, electronics, and construction industries .
Polymer Modification
In polymer chemistry, 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane is used as a modifying agent to enhance the properties of polymers. It can improve the flexibility, durability, and thermal stability of polymeric materials, making them suitable for a wider range of applications .
Lubricant Additives
The compound is also utilized as an additive in lubricants. It helps in reducing friction and wear in mechanical systems, thereby extending the lifespan of machinery and improving efficiency. This application is particularly important in the automotive and industrial sectors .
Biomedical Applications
In the biomedical field, 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane is explored for its potential in drug delivery systems. Its unique chemical structure allows for the encapsulation and controlled release of therapeutic agents, enhancing the efficacy and safety of treatments .
Propiedades
IUPAC Name |
tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxypropoxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H36O2Si2/c1-14(2,3)18(7,8)16-12-11-13-17-19(9,10)15(4,5)6/h11-13H2,1-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXKZNIFNMOTHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36O2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701195637 | |
| Record name | 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane | |
CAS RN |
82112-22-9 | |
| Record name | 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82112-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester](/img/structure/B3068712.png)
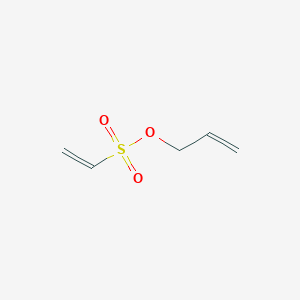


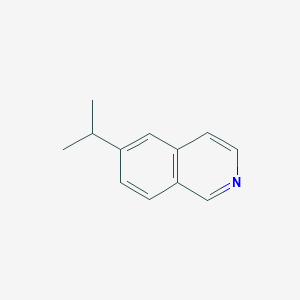

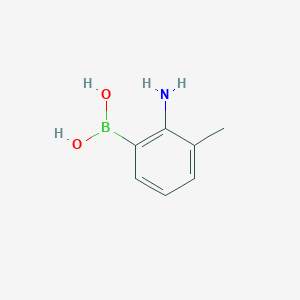

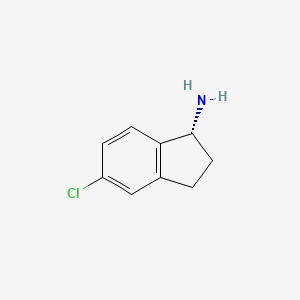
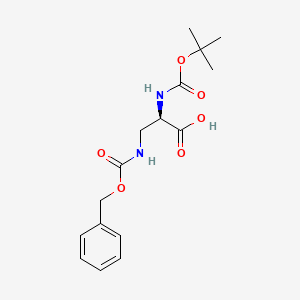
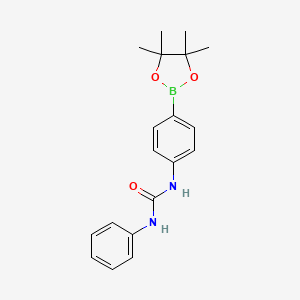
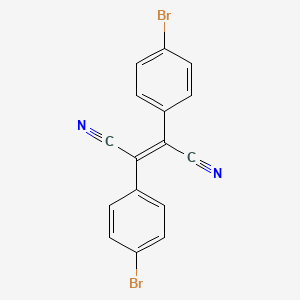
![(alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene](/img/structure/B3068789.png)
